molecular formula C13H17NO4 B14375727 N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide CAS No. 90253-96-6

N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide

Cat. No.: B14375727
CAS No.: 90253-96-6
M. Wt: 251.28 g/mol
InChI Key: ANIQYALSGJCAHK-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an acetamide moiety through a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by acylation. One common method involves the use of 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol in the presence of an acid catalyst to form the intermediate, which is then acylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective antagonist of the P2X7 purinergic receptor, inhibiting the release of pro-inflammatory cytokines and reducing pain and inflammation . The compound’s effects are mediated through the modulation of calcium flux and the inhibition of pore formation in cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective antagonism of the P2X7 receptor sets it apart from other similar compounds, making it a valuable tool in research focused on inflammation and pain management .

Properties

CAS No.

90253-96-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]acetamide

InChI

InChI=1S/C13H17NO4/c1-8(14-9(2)15)13(16)10-5-6-11(17-3)12(7-10)18-4/h5-8H,1-4H3,(H,14,15)

InChI Key

ANIQYALSGJCAHK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(=O)C

Origin of Product

United States

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